molecular formula C7H15NO3 B14459752 Methyl 3-hydroxy-3-methyl-D-isovalinate CAS No. 72953-38-9

Methyl 3-hydroxy-3-methyl-D-isovalinate

Cat. No.: B14459752
CAS No.: 72953-38-9
M. Wt: 161.20 g/mol
InChI Key: RHSXSOTVBJLGOV-ZETCQYMHSA-N
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Description

Methyl 3-hydroxy-3-methyl-D-isovalinate is a chiral methyl ester characterized by a branched hydroxy-substituted valerate backbone. Its structure includes a methyl ester group at the carboxylate position, a hydroxyl group at the C3 position, and a methyl branch at the same carbon. This configuration imparts unique stereochemical and physicochemical properties, making it relevant in pharmaceutical and synthetic organic chemistry for applications such as chiral building blocks or intermediates in asymmetric synthesis.

Properties

CAS No.

72953-38-9

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

methyl (2R)-2-amino-3-hydroxy-2,3-dimethylbutanoate

InChI

InChI=1S/C7H15NO3/c1-6(2,10)7(3,8)5(9)11-4/h10H,8H2,1-4H3/t7-/m0/s1

InChI Key

RHSXSOTVBJLGOV-ZETCQYMHSA-N

Isomeric SMILES

C[C@](C(=O)OC)(C(C)(C)O)N

Canonical SMILES

CC(C)(C(C)(C(=O)OC)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-3-methyl-D-isovalinate typically involves the esterification of 3-hydroxy-3-methyl-D-isovaleric acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-3-methyl-D-isovalinate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: Formation of 3-methyl-3-oxoisovaleric acid.

    Reduction: Formation of 3-hydroxy-3-methyl-D-isovalinol.

    Substitution: Formation of 3-chloro-3-methyl-D-isovalinate.

Scientific Research Applications

Methyl 3-hydroxy-3-methyl-D-isovalinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of flavors, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-3-methyl-D-isovalinate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • The hydroxyl group in this compound enhances polarity and solubility compared to non-hydroxylated esters like methyl laurate.
  • Methyl isothiocyanate’s isothiocyanate group confers high reactivity in nucleophilic reactions, unlike the ester-dominated reactivity of the target compound.
  • Methyl salicylate’s aromatic ring contributes to UV absorption and stability, absent in the aliphatic target compound.

Stability and Degradation

  • Hydroxyl-bearing esters like this compound are prone to oxidation under acidic conditions, whereas methyl laurate’s saturated chain offers greater stability .
  • Methyl isothiocyanate’s volatility and toxicity limit its applications compared to the less volatile target compound .

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